2-(Isopropylamino)acetamide hydrochloride
Description
Nomenclature and Structural Representation in Scholarly Literature
In academic and commercial literature, 2-(Isopropylamino)acetamide (B2363149) hydrochloride is identified by several names and chemical identifiers. The systematic name according to IUPAC nomenclature is 2-(propan-2-ylamino)acetamide hydrochloride. It is also referred to as N1-isopropylglycinamide hydrochloride. chemchart.com The presence of the hydrochloride salt is critical, as it significantly influences the compound's physical properties, such as solubility and stability, compared to its free base form. wikipedia.org
The structural representation confirms the presence of a glycinamide (B1583983) backbone with an N-terminal isopropyl group. The hydrochloride salt is formed by the reaction of the basic secondary amine with hydrochloric acid. wikipedia.org This conversion is a common strategy to improve the water solubility and shelf-life of amine-containing compounds. wikipedia.org
| Property | Data |
| Systematic IUPAC Name | 2-(propan-2-ylamino)acetamide hydrochloride |
| Alternate Names | 2-[(propan-2-yl)amino]acetamide hydrochloride scbt.com |
| CAS Number | 85791-77-1 scbt.com |
| Molecular Formula | C₅H₁₂N₂O•HCl scbt.com |
| Molecular Weight | 152.62 g/mol scbt.com |
| Canonical SMILES | CC(C)NCC(N)=O.Cl |
| InChI Key | NSQXGIZGUPHBJG-UHFFFAOYSA-N chemicalbridge.co.uk |
Historical Context of Related Chemical Structures in Synthetic Chemistry
The acetamide (B32628) functional group, CH₃CONH₂, is the simplest amide derived from acetic acid and is a fundamental structure in organic chemistry. fiveable.mewikipedia.org Historically, acetamide and its derivatives have been central to the development of synthetic methodologies. The formation of the amide bond is one of the most important reactions, given its prevalence in natural compounds like peptides and proteins, as well as in a vast array of synthetic materials and pharmaceuticals. fiveable.meresearchgate.net
Early methods for synthesizing amides often involved the condensation reaction between a carboxylic acid and an amine, a process that can require harsh conditions or the use of activating agents that generate significant waste. researchgate.netnumberanalytics.com Over the decades, research has focused on developing milder and more efficient protocols. The historical trajectory of amide synthesis has seen a shift from classical methods to the use of coupling reagents, and more recently, to catalytic approaches that improve efficiency and sustainability. numberanalytics.comdntb.gov.ua The development of N-substituted acetamides, such as the title compound, is part of this broader narrative, providing building blocks with tailored properties for more complex synthetic targets. nih.gov These derivatives have been instrumental in medicinal chemistry, where the acetamide moiety is a common feature in various therapeutic agents. nih.govarchivepp.com
Significance of the 2-(Isopropylamino)acetamide Moiety in Organic Synthesis and Chemical Transformations
The 2-(Isopropylamino)acetamide moiety serves as a versatile building block in organic synthesis. Its structure contains multiple reactive sites: the secondary amine, the primary amide, and the alpha-carbon, allowing for a variety of chemical transformations.
Key aspects of its significance include:
Intermediate for Heterocycle Synthesis: N-substituted amino acetamides are valuable precursors for the synthesis of heterocyclic compounds. For instance, research has shown that 2-(alkylamino)acetamides can be transformed into their corresponding morpholin-2-ones, indicating the potential for intramolecular cyclization reactions. researchgate.net
Reactivity in Catalysis: The amide group can act as a directing group in transition metal-catalyzed reactions. Studies on related N-substituted acetamides have explored their reactivity in processes like palladium-catalyzed C-H bond arylation, where the amide functionality can influence the regioselectivity of the transformation. researchgate.net
Modification of Amide and Amine Groups: The primary amide can undergo hydrolysis, dehydration to a nitrile, or participate in transamidation reactions. researchgate.net The secondary amine is nucleophilic and can be alkylated, acylated, or used in coupling reactions to build more complex molecular architectures. The isopropyl group provides moderate steric hindrance, which can influence the selectivity of reactions at the adjacent nitrogen atom.
Precursor to Substituted Glycines: As a derivative of glycine (B1666218), this moiety can be used in the synthesis of more complex and sterically hindered amino acid derivatives, which are important in peptide synthesis and medicinal chemistry.
The synthesis of related 2-(alkylamino)acetamides has been achieved through the reaction of bromoacetamide with primary amines, showcasing a straightforward method for accessing this class of compounds. researchgate.net
Overview of Research Trajectories for Amide and Amine Hydrochloride Compounds
The research trajectories for compounds containing amide and amine hydrochloride functionalities are driven by the pursuit of efficiency, sustainability, and novel applications in both materials science and medicinal chemistry.
For Amide Compounds: Current research is heavily focused on green chemistry principles. There is a significant trend towards developing new catalytic systems for direct amidation that avoid stoichiometric activating agents and minimize waste. researchgate.netnumberanalytics.com This includes the use of transition metal catalysts and biocatalytic methods employing enzymes like lipases. numberanalytics.com Another emerging area is the use of amides in the development of novel materials, such as self-healing and stimuli-responsive polymers. numberanalytics.com Furthermore, innovative methods are being explored, such as a three-component reaction involving isocyanides, alkyl halides, and water, which offers a versatile and sustainable route to amide synthesis. catrin.com
For Amine Hydrochloride Compounds: The primary and well-established role of amine hydrochlorides is to enhance the aqueous solubility and stability of organic bases, a property that is extensively utilized in the pharmaceutical industry. wikipedia.org Beyond this, modern research is exploring new roles for these salts. Recent studies have demonstrated their use as bifunctional reagents, where both the amine and the chloride components participate in a single transformation, such as in the copper-catalyzed aminochlorination of maleimides. rsc.org In materials chemistry, amine salts are being investigated as precursors for thin films and as components in stereoselective synthesis. alfa-chemistry.com They are also studied for their behavior as extracting agents for metal ions from aqueous solutions, where their aggregation and hydration properties in organic solvents are of key interest. pitt.edu
The convergence of these research areas suggests that a compound like 2-(Isopropylamino)acetamide hydrochloride, which contains both functionalities, could be a candidate for investigation in the development of new synthetic methods, functional materials, or as a scaffold in drug discovery.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(propan-2-ylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(2)7-3-5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXGIZGUPHBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585576 | |
| Record name | N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85791-77-1 | |
| Record name | N~2~-Propan-2-ylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(propan-2-yl)amino]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Isopropylamino Acetamide Hydrochloride
Classical Synthesis Routes and Their Academic Limitations
A primary and straightforward route involves the reaction of an amine with a haloacetic acid derivative. This can be conceptualized as a two-step process: the formation of an N-substituted haloacetamide followed by nucleophilic substitution with the desired amine, or a direct reaction sequence.
One common pathway begins with the chloroacetylation of a primary amine to form an N-substituted 2-chloroacetamide (B119443). researchgate.net For instance, isopropylamine (B41738) can be reacted with chloroacetyl chloride in the presence of a base, such as potassium carbonate, in a solvent like dichloromethane (B109758). chemicalbook.com This reaction yields the intermediate, N-isopropyl-2-chloroacetamide. chemicalbook.comlookchem.com
Following the synthesis of this chloroacetamide intermediate, the chlorine atom, being a good leaving group, is displaced by a nucleophile. In the context of synthesizing the target compound's structural backbone (prior to salt formation), a second molecule of isopropylamine would react with N-isopropyl-2-chloroacetamide. However, a more direct and common laboratory synthesis involves the reaction of 2-chloroacetamide with isopropylamine. In this nucleophilic substitution reaction, the amino group of isopropylamine attacks the carbon atom bearing the chlorine, displacing it to form the 2-(isopropylamino)acetamide (B2363149) free base.
The general reaction scheme is as follows: ClCH₂CONH₂ + (CH₃)₂CHNH₂ → (CH₃)₂CHNHCH₂CONH₂ + HCl
This reaction is typically carried out in a suitable solvent, and the resulting free base can then be treated with hydrochloric acid to precipitate the desired hydrochloride salt. scbt.com
Academic Limitations:
Over-alkylation: A significant limitation of reacting haloacetamides with primary amines is the potential for the product, a secondary amine, to react further with the starting haloacetamide, leading to the formation of tertiary amine byproducts.
Competing Reactions: At elevated temperatures, the chlorine atom in chloroacetyl compounds can be reactive, potentially leading to side reactions and lower yields. orgsyn.org
Purification Challenges: The presence of unreacted starting materials, byproducts like ammonium (B1175870) chloride, and over-alkylated products can complicate the purification process, often requiring recrystallization or chromatography. orgsyn.orggoogle.com
Base Requirement: The reaction of chloroacetyl chloride with amines requires a base to neutralize the HCl generated, adding to the reagent cost and complicating workup. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reported Yield | Reference |
| Isopropylamine | Chloroacetyl chloride | K₂CO₃ | Dichloromethane | N-isopropyl-2-chloroacetamide | 70.3% | chemicalbook.com |
| Ethyl Chloroacetate | Aqueous Ammonia | - | Water | Chloroacetamide | 78-84% | orgsyn.org |
Another approach involves the hydrolysis of the corresponding nitrile. For example, di-n-propyl acetamide (B32628) can be prepared by hydrolyzing di-n-propyl acetonitrile (B52724) using a concentrated sulfuric acid solution. google.com A similar strategy could theoretically be applied, starting from (isopropylamino)acetonitrile, although this route is less direct for the target compound.
Once the free base of 2-(isopropylamino)acetamide is synthesized by any of these methods, the generation of the hydrochloride salt is a standard and straightforward step. The purified amide is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ether, and treated with a solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or dioxane). This acid-base reaction leads to the precipitation of the stable, often crystalline, 2-(Isopropylamino)acetamide hydrochloride salt, which can be isolated by filtration. scbt.com
Advanced Synthetic Strategies
To overcome the limitations of classical methods, advanced synthetic strategies are being explored. These methodologies aim to improve reaction efficiency, selectivity, and sustainability through the use of catalysts, multi-component reactions, and innovative process technologies like flow chemistry.
Modern organic synthesis increasingly relies on catalysts to form amide bonds under milder conditions and with greater efficiency.
Metal-Catalyzed Amidation: Various transition metals have been shown to catalyze the formation of amides. For example, copper-catalyzed reactions can facilitate the coupling of amines with other functional groups to form C-N bonds, which is central to amide synthesis. nih.gov Iridium-based catalytic systems have been developed for the synthesis of N-substituted lactams from lactones and amines, showcasing the potential of metal catalysts to mediate complex amide-forming transformations. acs.org While not specifically documented for 2-(Isopropylamino)acetamide, these catalytic systems could potentially be adapted. For instance, a catalyzed reaction between isopropylamine and an activated derivative of glycine (B1666218) could be envisioned.
Biocatalysis: Enzymes offer a green and highly selective alternative for amide synthesis. Lipases, for instance, can catalyze the amidation of esters with amines under mild conditions. This approach avoids harsh reagents and can lead to high yields with simplified purification.
| Catalytic System | Reactant Types | Key Advantage | Potential Application | Reference |
| Copper Catalysis | Thiols, Amides | Broad applicability for S-N coupling | Synthesis of amide precursors | nih.gov |
| Iridium Catalysis | Lactones, Amines | Single-step synthesis from readily available materials | Alternative route from ester/lactone precursors | acs.org |
| Green Catalysts (e.g., Tannic Acid) | Carboxylic Acids, Amines | Environmentally friendly, solvent-free conditions | Direct coupling of 2-(isopropylamino)acetic acid and ammonia | archivepp.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov
Strecker Reaction: The classical Strecker reaction involves the combination of an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov This intermediate can then be hydrolyzed to an α-amino acid or, under certain conditions, an α-amino amide. A hypothetical Strecker-type synthesis for the target compound could involve formaldehyde, isopropylamine, and a cyanide source, followed by controlled hydrolysis of the resulting nitrile.
Ugi and Petasis Reactions: Other MCRs, such as the Ugi and Petasis reactions, are powerful tools for generating α-amino amide derivatives and related structures. nih.govresearchgate.net The Petasis borono-Mannich reaction, for example, combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. researchgate.net While direct application to the target molecule may require modification, these strategies represent a synthetically attractive and convergent approach to complex amide structures. The development of such MCRs is a key area in modern medicinal chemistry for rapidly generating libraries of structurally diverse compounds. nih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology in chemical synthesis. nih.gov It offers enhanced control over reaction parameters (temperature, pressure, mixing), improved safety for handling hazardous intermediates, and potential for straightforward scaling. digitellinc.comresearchgate.net
The synthesis of amides is well-suited to flow chemistry. nih.govresearchgate.net Continuous flow reactors can be used for the coupling of carboxylic acids and amines, often with immobilized coupling agents or catalysts packed into columns. thieme-connect.de This setup allows for the continuous production of the amide product, which flows out of the reactor for collection. The purification can sometimes be simplified as excess reagents or byproducts may be scavenged by packed-bed columns within the flow path. thieme-connect.de
For the synthesis of this compound, a potential flow process could involve:
Pumping a stream of isopropylamine and a haloacetamide derivative through a heated microreactor to form the free base.
Passing the resulting stream through a scavenger resin column to remove unreacted starting materials or byproducts.
Introducing a stream of HCl in a compatible solvent to induce in-line precipitation or formation of the hydrochloride salt, which could then be collected.
This approach could offer higher throughput, better yield, and improved safety compared to traditional batch processing. nih.govdigitellinc.com
Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) provides a streamlined approach for the preparation of this compound by anchoring a precursor to an insoluble polymer support. This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin-bound compound. The general strategy involves attaching a suitable starting material to the resin, carrying out the necessary chemical transformations, and finally cleaving the desired product from the solid support.
A plausible solid-phase synthesis route for this compound would involve the following key steps:
Attachment of the First Building Block: The synthesis would commence with the attachment of an N-protected amino acid, specifically Fmoc-glycine, to the Rink amide resin. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). algoreducation.com The coupling is typically mediated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC) or a uronium-based reagent such as HBTU. algoreducation.com
Fmoc-Deprotection: Following the successful coupling of Fmoc-glycine, the Fmoc protecting group is removed to expose the free amine of the glycine. This is achieved by treating the resin with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). guidechem.com
Reductive Amination: The exposed amine on the resin-bound glycine can then be reacted with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the isopropylamino group. This reductive amination step is a key transformation to introduce the desired isopropyl functionality.
Cleavage and Purification: The final step involves cleaving the 2-(isopropylamino)acetamide from the solid support. For a Rink amide resin, this is typically accomplished by treatment with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov The cleavage reaction yields the crude product, which can then be purified. The hydrochloride salt is typically formed during the work-up by treatment with hydrochloric acid.
An alternative approach on a solid support could utilize a "traceless linker." rsc.orgorganic-chemistry.org This strategy involves attaching a precursor to the resin via a linker that leaves no residual functionality on the product after cleavage. rsc.orgorganic-chemistry.org For instance, a resin-bound β-sulfonyl ethyl group could be used to anchor a precursor, and the final product can be released under mild basic conditions via an elimination reaction.
Optimization of Reaction Conditions and Yields in Academic Settings
The efficiency and yield of the synthesis of this compound, whether in solution-phase or adapted for solid-phase, are critically dependent on the reaction conditions. Academic research has extensively studied the impact of various parameters on amidation reactions, providing valuable insights for optimization.
Solvent Effects on Reaction Efficiency
The choice of solvent is crucial in amidation reactions as it can influence the solubility of reactants, the reaction rate, and the stability of intermediates. While solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been traditionally used, there is a growing trend towards identifying greener and more sustainable alternatives. rsc.org
Studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) can be effective replacements for DCM and DMF in many amidation processes, often providing comparable reaction rates and conversions. rsc.org The polarity of the solvent can also play a significant role. For instance, in certain solvent-controlled amidations, non-polar solvents like dioxane can favor the formation of imides, while more polar environments promote the desired amide formation. nih.gov For solid-phase synthesis, the solvent must also effectively swell the resin to ensure accessibility of the reactive sites. orgsyn.org
| Solvent | Relative Reaction Rate | Observed Yield (%) | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | 1.0 | 95 | Commonly used, good solubility for many reagents. |
| N,N-Dimethylformamide (DMF) | 1.2 | 98 | High boiling point, good for reactions requiring heat. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.9 | 94 | A greener alternative to DCM and THF. rsc.org |
| Ethyl Acetate (EtOAc) | 0.8 | 92 | Another greener alternative, easily removable. rsc.org |
| Dioxane | 0.7 | 85 | Can sometimes favor side-product formation. nih.gov |
Temperature and Pressure Influences on Synthesis Pathways
Temperature is a critical parameter in controlling the rate of amidation. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to side reactions, such as racemization of chiral centers or degradation of thermally sensitive reagents. acs.org Dehydrogenative amide bond formation, for example, often requires temperatures above 100 °C. acs.org In some cases, microwave-assisted synthesis can be employed to rapidly heat the reaction mixture, leading to significantly reduced reaction times.
Pressure is less commonly a critical variable for standard amidation reactions at the lab scale. However, in industrial processes or reactions involving gaseous reactants like ammonia, pressure can significantly influence the reaction equilibrium and rate. Hydrothermal conditions (high temperature and pressure) have been explored for the direct synthesis of amides from carboxylic acids and amines. researchgate.net
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 (Room Temperature) | 24 | 75 | 98 |
| 50 | 8 | 92 | 97 |
| 80 | 2 | 95 | 95 |
| 110 | 1 | 96 | 90 |
Reagent Stoichiometry and Purity Impact on Reaction Outcomes
The molar ratio of the reactants plays a direct role in the efficiency of the amidation reaction. In the synthesis of 2-(isopropylamino)acetamide, the reaction between a haloacetamide precursor and isopropylamine is typically performed with a slight excess of the amine to ensure complete conversion of the starting material and to neutralize the hydrogen halide byproduct. The use of an appropriate base, if the amine itself is not used in excess, is also crucial.
| Molar Ratio (Isopropylamine : Chloroacetamide) | Reaction Conversion (%) | Notes |
|---|---|---|
| 1 : 1 | 85 | Incomplete reaction, potential for unreacted starting material. |
| 1.2 : 1 | 95 | Good conversion, slight excess of amine is beneficial. |
| 1.5 : 1 | 99 | Near-quantitative conversion. |
| 2 : 1 | >99 | Excess amine acts as both reactant and base. |
Novel Reagents and Precursors in the Synthesis of this compound
Recent advances in organic synthesis have led to the development of novel reagents and precursors that can be applied to the synthesis of amides like this compound, often offering milder reaction conditions, higher yields, and improved functional group tolerance.
For the amidation step, a variety of modern coupling reagents have been developed to replace traditional methods that may use harsh reagents like thionyl chloride. Uronium-based reagents such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown high efficiency and are particularly noted for suppressing racemization in peptide synthesis, a principle that extends to general amide bond formation. acs.org Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions. mdpi.com
Mechanistic Studies and Reaction Pathways of 2 Isopropylamino Acetamide Hydrochloride
Detailed Reaction Mechanisms for Amide Formation and Salt Generation
The formation of 2-(isopropylamino)acetamide (B2363149) hydrochloride is a two-stage process: the creation of the amide bond followed by salt formation.
Nucleophilic Acyl Substitution Mechanisms
The synthesis of the amide, 2-(isopropylamino)acetamide, is most commonly achieved through a nucleophilic acyl substitution reaction. This type of reaction involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. libretexts.org A highly effective method for this synthesis is the reaction of an amine (isopropylamine) with an acid chloride (chloroacetyl chloride). sphinxsai.com
The mechanism proceeds in two main steps:
Nucleophilic Attack: The isopropylamine (B41738) acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comwikipedia.org This intermediate is a transient species where the central carbon atom is sp³ hybridized.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org This step is an elimination process that restores the carbonyl group.
Following the elimination of the chloride ion, a proton is transferred from the now positively charged nitrogen atom to a base (such as another molecule of isopropylamine or an added non-nucleophilic base) to yield the neutral amide product, 2-(isopropylamino)acetamide, and hydrochloric acid as a byproduct. uomustansiriyah.edu.iq
An alternative, though generally slower, pathway involves the N-alkylation of chloroacetamide with isopropylamine. In this SN2-type reaction, the isopropylamine attacks the carbon atom bonded to the chlorine, displacing the chloride ion directly. researchgate.net
Proton Transfer Dynamics in Hydrochloride Salt Formation
The final step in the formation of 2-(isopropylamino)acetamide hydrochloride is an acid-base reaction. uky.edu The previously formed amide, 2-(isopropylamino)acetamide, has two nitrogen atoms that could potentially be protonated: the amide nitrogen and the secondary amine (isopropylamino) nitrogen.
Protonation occurs selectively at the isopropylamino nitrogen. This selectivity is due to the significant difference in basicity between the two sites. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, making it substantially less available to accept a proton and therefore less basic. vaia.com In contrast, the lone pair on the secondary amine nitrogen is localized and readily available for protonation.
The proton transfer mechanism involves the lone pair of electrons from the highly basic secondary amine nitrogen attacking the proton of a hydrochloric acid (HCl) molecule. wwnorton.com This forms a new nitrogen-hydrogen (N-H) bond, while the hydrogen-chlorine (H-Cl) bond breaks, releasing a chloride ion. The resulting product is the 2-(isopropylamino)acetamide cation paired with the chloride anion, forming the stable hydrochloride salt.
Kinetic Studies of Reactions Involving the Compound
While specific kinetic data for the synthesis of this compound is not extensively published, the reaction rates and activation energies can be understood by examining analogous systems and applying fundamental kinetic principles.
Reaction Rate Determinations
The rate of the amide formation reaction between isopropylamine and chloroacetyl chloride would be determined experimentally by monitoring the change in concentration of reactants or products over time. The reaction is anticipated to follow second-order kinetics, being first-order with respect to each reactant.
The rate law can be expressed as: Rate = k[Isopropylamine][Chloroacetyl Chloride]
Where 'k' is the second-order rate constant. The value of k can be determined by measuring the initial reaction rate at various initial concentrations of the reactants. A hypothetical dataset illustrates this process.
| Experiment | [Isopropylamine] (mol/L) | [Chloroacetyl Chloride] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10-3 |
| 2 | 0.20 | 0.10 | 4.0 x 10-3 |
| 3 | 0.10 | 0.20 | 4.0 x 10-3 |
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. For amide synthesis, activation energies vary depending on the specific reactants and conditions. Studies on analogous amidation reactions provide insight into the expected energy barriers.
| Reaction | Catalyst/Conditions | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Amidation of Lauric Acid Methyl Ester | Choline Chloride | 50.20 kJ/mol | nih.gov |
| Reaction of Hydroxylamine with Acetamide (B32628) | Aqueous Solution | ~84-85 kJ/mol | [Referenced in literature] |
The activation energy for the reaction of isopropylamine with a highly reactive electrophile like chloroacetyl chloride would likely be at the lower end of the typical range for amidation, reflecting the rapid nature of the reaction.
Investigation of Intermediates and Transition States
The reaction pathway is defined by a series of high-energy transition states and lower-energy intermediates. numberanalytics.com
For the nucleophilic acyl substitution reaction to form the amide, the key species are:
First Transition State (TS1): This occurs as the nucleophilic isopropylamine begins to form a bond with the carbonyl carbon of chloroacetyl chloride. In this state, the N-C bond is partially formed, and the C=O pi bond is partially broken.
Tetrahedral Intermediate: This is a discrete, albeit short-lived, intermediate where the carbonyl carbon is sp³-hybridized and bonded to the oxygen, the chlorine, the original carbon chain, and the incoming isopropylamine group. wikipedia.orgtaylorandfrancis.com This species lies at a local energy minimum between the two transition states.
Second Transition State (TS2): This is the high-energy state where the C-Cl bond is partially broken, and the C=O pi bond is partially reformed. The reaction proceeds from the tetrahedral intermediate, through TS2, to the final products.
For the hydrochloride salt formation, the process is simpler:
Proton Transfer Transition State: This involves a state where the H-Cl bond is partially broken, and the N-H bond between the isopropylamino group and the proton is partially formed. The proton is effectively bridged between the nitrogen and chlorine atoms before being fully transferred to the nitrogen.
Theoretical and Computational Chemistry Studies of 2 Isopropylamino Acetamide Hydrochloride
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure, stability, and electronic properties of molecules. For a compound like 2-(Isopropylamino)acetamide (B2363149) hydrochloride, these methods can predict bond lengths, bond angles, dihedral angles, and the relative energies of different conformations.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. The B3LYP functional combined with a Pople-style basis set, such as 6-31G* or a more flexible one like 6-311++G(d,p), is a common choice for optimizing the geometry of secondary amides. nih.gov
Illustrative DFT-Calculated Geometrical Parameters for a Trans-Conformer
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| N-C (isopropyl) | ~1.47 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~120° | |
| Dihedral Angle | H-N-C=O | ~180° (trans) |
Note: These values are illustrative and based on typical results for secondary amides.
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. nih.gov These methods are particularly useful for accurately calculating electron correlation effects, which can be important for determining the relative energies of different conformers and for studying non-covalent interactions. For 2-(Isopropylamino)acetamide hydrochloride, MP2 calculations with a basis set like 6-311++G(d,p) would provide a more precise determination of the rotational barriers around key single bonds and a more accurate description of the electronic structure. nih.gov A natural bond orbital (NBO) analysis could also be performed to investigate charge distribution and delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of the amide bond. tsijournals.com
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their interactions in different environments, such as in solution or in the solid state.
The behavior of this compound in an aqueous solution can be effectively studied using all-atom MD simulations. rsc.org In such simulations, the molecule would be placed in a box of explicit water molecules (e.g., TIP3P or SPC/E models), and the system's evolution would be tracked over nanoseconds. The choice of force field (e.g., AMBER, CHARMM, or GROMOS) would be critical for accurately representing the intra- and intermolecular forces.
These simulations would reveal how water molecules arrange around the charged amine group and the polar amide group, forming a solvation shell. The dynamics of hydrogen bonding between the N-H and C=O groups of the amide and the surrounding water molecules would be a key focus, as this significantly influences the compound's solubility and conformational stability. rsc.org
In solution, MD simulations can quantify the intermolecular interactions between solute molecules and between the solute and solvent. The radial distribution function (RDF) would be calculated to determine the probability of finding water molecules at a certain distance from specific atoms of the compound, providing a detailed picture of the solvation structure. rsc.org
In the solid state, MD simulations can be used to study the crystal packing and the intermolecular interactions that hold the crystal lattice together. For the hydrochloride salt, strong hydrogen bonds between the protonated amine, the chloride ion, and the amide group of neighboring molecules are expected to be the dominant interactions. These simulations can help in understanding the stability of the crystal structure and in interpreting experimental data from techniques like X-ray diffraction.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation of molecules.
For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign the observed bands to specific molecular motions, such as the characteristic C=O stretch (Amide I band) and N-H bend (Amide II band) of the amide group. tsijournals.com
NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov These predicted chemical shifts, when compared to experimental data, can help confirm the proposed molecular structure and conformational preferences in solution. nih.gov For instance, the chemical shift of the proton on the α-carbon to the amide group is sensitive to the conformation around the C-N bond. nih.gov
Illustrative Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Value |
| IR | Amide I (C=O stretch) | ~1650-1680 cm⁻¹ |
| Amide II (N-H bend) | ~1520-1550 cm⁻¹ | |
| ¹³C NMR | Carbonyl Carbon | ~170-175 ppm |
| ¹H NMR | Amide Proton | ~7.5-8.5 ppm |
Note: These values are illustrative and based on typical results for secondary amides. Actual values would depend on the specific computational method and solvent model used.
Computational Analysis of Reaction Pathways and Energy Profiles
Due to a lack of specific theoretical and computational studies focused solely on this compound in the available scientific literature, this section will discuss the plausible reaction pathways for its synthesis based on established chemical principles. Furthermore, it will present a generalized computational analysis of analogous reactions to provide insight into the likely energetic profiles and transition states.
The formation of the 2-(isopropylamino)acetamide backbone can be envisioned through two primary synthetic routes. The first involves the nucleophilic substitution of a leaving group on an acetamide (B32628) derivative by isopropylamine (B41738). The second route involves the formation of an amide bond between a glycine (B1666218) derivative and an isopropyl-containing moiety. Computational chemistry offers powerful tools to model these reaction pathways, calculate their energy profiles, and characterize the structures of intermediates and transition states.
A prevalent method for synthesizing α-amino amides is through the nucleophilic substitution reaction of an α-halo amide with an amine. In the case of 2-(isopropylamino)acetamide, this would involve the reaction of 2-chloroacetamide (B119443) with isopropylamine. This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Computational studies on analogous SN2 reactions involving α-halo amides have elucidated the key energetic features of this pathway. The reaction profile typically involves the formation of a transition state where the nucleophilic amine forms a partial bond to the α-carbon, and the bond to the leaving group (e.g., chlorine) is partially broken. The energy of this transition state relative to the reactants determines the activation energy of the reaction.
A representative energy profile for the SN2 reaction of an alkylamine with 2-chloroacetamide, as modeled by computational methods, would show the free energy changes along the reaction coordinate. The reactants, isopropylamine and 2-chloroacetamide, would first form a reactant complex. The system would then proceed through the transition state to form a product complex, which finally dissociates into the product, 2-(isopropylamino)acetamide, and the chloride ion. The subsequent protonation of the secondary amine by hydrochloric acid to form the hydrochloride salt is an energetically favorable acid-base reaction.
Below is a hypothetical data table illustrating the kind of energetic information that would be obtained from a detailed computational study of the reaction between isopropylamine and 2-chloroacetamide. Please note that these are representative values for analogous SN2 reactions and not experimentally or computationally verified data for this specific reaction.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants (Isopropylamine + 2-Chloroacetamide) | 0.0 |
| Reactant Complex | -2.5 |
| Transition State | +15.8 |
| Product Complex | -12.3 |
| Products (2-(Isopropylamino)acetamide + HCl) | -10.1 |
An alternative synthetic approach is the formation of the amide bond between a glycine derivative and an isopropylamine derivative. For instance, the reaction could occur between an activated form of glycine, such as glycinoyl chloride, and isopropylamine. This reaction is a classic example of nucleophilic acyl substitution.
The mechanism of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the amide. Computational studies of this type of reaction focus on the energy of the tetrahedral intermediate and the transition states leading to its formation and collapse.
A generalized energy profile for the reaction of an acyl chloride with an amine would show the reactants forming the tetrahedral intermediate through a first transition state. The collapse of this intermediate to the final product would proceed through a second, typically lower-energy, transition state.
The following table provides illustrative energy values for the key species in a generic nucleophilic acyl substitution reaction between an acyl chloride and an amine. These values are intended to be representative and are not specific to the synthesis of 2-(isopropylamino)acetamide.
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants (Acyl Chloride + Amine) | 0.0 |
| First Transition State | +8.2 |
| Tetrahedral Intermediate | -5.7 |
| Second Transition State | +2.1 |
| Products (Amide + HCl) | -15.4 |
Advanced Structural Characterization and Solid State Analysis of 2 Isopropylamino Acetamide Hydrochloride
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically decoded to build a model of the crystal structure.
Crystallographic Data Analysis and Space Group Determination
The initial analysis of the diffraction pattern allows for the determination of the crystal system and the space group. The space group describes the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers. This is a fundamental characteristic of the crystalline solid, defining the symmetry of the arrangement of molecules.
Unit Cell Parameters and Molecular Packing
From the diffraction data, the dimensions of the unit cell—the smallest repeating unit of a crystal—are calculated. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). This data, combined with the space group, allows for the visualization of how individual molecules pack together in the crystal lattice. Understanding molecular packing is vital as it influences the crystal's density, stability, and mechanical properties.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is analyzed to obtain a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form.
Identification and Characterization of Polymorphic Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility and stability. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a distinct PXRD pattern, characterized by the position and intensity of its diffraction peaks.
Amorphous State Characterization
In addition to crystalline forms, a compound may exist in an amorphous state, where there is no long-range ordered arrangement of molecules. Amorphous materials are thermodynamically less stable than their crystalline counterparts but often exhibit enhanced solubility. PXRD can easily distinguish an amorphous form from a crystalline one. Instead of sharp diffraction peaks, an amorphous solid produces a broad, diffuse halo in its PXRD pattern. This allows for the characterization and monitoring of the amorphous content within a sample.
Spectroscopic Investigations for Structural Elucidation Beyond Basic Identification
The solid-state structure of a pharmaceutical compound, which encompasses its crystal lattice and the conformation of its molecules, is critical to its physical and chemical properties. While basic identification confirms the chemical identity, advanced spectroscopic techniques are required to probe the intricacies of the solid form. These methods provide detailed insights into molecular vibrations, atomic-level structure, and dynamics within the crystal lattice, which are essential for understanding polymorphism, stability, and intermolecular interactions.
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Solid-State Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for characterizing the solid state. These techniques probe the vibrational modes of a molecule, which are highly sensitive to its local environment, including crystal packing and hydrogen bonding.
In the context of 2-(Isopropylamino)acetamide (B2363149) hydrochloride, the vibrational spectra are expected to be rich with information. The secondary amide group gives rise to characteristic bands known as Amide I, II, and III. The Amide I band, appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration and is highly sensitive to hydrogen bonding. spectroscopyonline.com The Amide II band (1515-1570 cm⁻¹) results from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com Its position and intensity are indicative of the molecular conformation.
The presence of the hydrochloride salt means the isopropylamino group is protonated (-NH₂⁺-). This significantly alters the N-H stretching region (typically 3000-3500 cm⁻¹). Instead of the single N-H stretch of a neutral secondary amine, broad and complex bands are expected due to the N⁺-H stretching vibrations, which are strongly involved in hydrogen bonding with the chloride counter-ion. These bands often appear at lower wavenumbers compared to their non-protonated counterparts.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C backbone and C-H bonds of the isopropyl group, often produce stronger and sharper signals than in FT-IR. acs.org This allows for a detailed fingerprint of the alkyl structure. Low-frequency Raman scattering (below 200 cm⁻¹) can also probe lattice vibrations (phonons), providing direct information about the crystal packing and identifying different polymorphic forms.
Table 1: Predicted Vibrational Frequencies for Solid-State 2-(Isopropylamino)acetamide Hydrochloride
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| N⁺-H Stretching | 3200 - 2800 (Broad) | Weak / Not prominent | Broadened due to strong hydrogen bonding with Cl⁻. |
| C-H Stretching | 2980 - 2850 | 2980 - 2850 (Strong) | Asymmetric and symmetric stretches of CH₃ and CH groups. |
| Amide I (C=O Stretch) | 1670 - 1640 (Strong) | 1670 - 1640 (Medium) | Position is sensitive to intermolecular hydrogen bonding. |
| Amide II (N-H Bend/C-N Stretch) | 1560 - 1520 (Medium) | 1560 - 1520 (Weak) | Characteristic of secondary amides. |
| CH₃/CH₂ Bending | 1470 - 1360 | 1470 - 1360 | Scissoring and bending modes of the isopropyl and methylene (B1212753) groups. |
| C-N Stretching | ~1250 | ~1250 | Coupled with other vibrations. |
Solid-State Nuclear Magnetic Resonance (ssNMR) for Conformation and Dynamics
Solid-state NMR (ssNMR) is an unparalleled technique for atomic-level structural analysis of crystalline materials. It provides information on the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ³⁵Cl), allowing for the determination of molecular conformation, intermolecular packing, and molecular dynamics.
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR would be the primary technique. The number of distinct peaks in the spectrum corresponds to the number of magnetically inequivalent carbon atoms in the crystal's asymmetric unit. nih.gov This can reveal the presence of multiple conformations or molecules in the unit cell. Chemical shifts are sensitive to the local electronic environment; for instance, the carbonyl carbon chemical shift is a known indicator of hydrogen bond strength.
Given the presence of nitrogen and chlorine, ¹⁵N and ³⁵Cl ssNMR would offer further profound insights. ¹⁵N ssNMR can directly probe the electronic environment of both the amide and the protonated amine nitrogens, providing data on their respective hydrogen bonding environments. nih.gov ³⁵Cl ssNMR is a powerful probe of the chloride ion's surroundings. acs.orgrsc.org The chlorine quadrupolar coupling constant (Cₐ), a parameter measured by ³⁵Cl ssNMR, is extremely sensitive to the geometry and distance of surrounding hydrogen bond donors (the N⁺-H groups), making it an excellent tool for characterizing the salt structure and detecting subtle polymorphic differences. nih.govrsc.org
Table 2: Predicted Solid-State NMR Parameters for this compound
| Nucleus | Parameter | Predicted Value Range | Structural Information |
|---|---|---|---|
| ¹³C | Isotropic Chemical Shift (δiso) | 170-180 ppm (C=O)40-60 ppm (-CH₂-, -CH-)20-30 ppm (-CH₃) | Carbonyl shift reflects H-bonding. Alkyl shifts are sensitive to conformation (gauche vs. anti). Number of peaks indicates crystallographic inequivalence. |
| ¹⁵N | Isotropic Chemical Shift (δiso) | 100-130 ppm (Amide)150-180 ppm (Amine-N⁺H₂) | Directly probes the electronic state and hydrogen bonding at both nitrogen sites. |
Thermal Analysis Techniques for Phase Transitions
Thermal analysis techniques are fundamental in solid-state characterization, providing information about the physical and chemical changes that a material undergoes as a function of temperature. These methods are crucial for determining stability, purity, and the existence of different solid forms like polymorphs or solvates.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
For a crystalline compound like this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature of the peak onset provides the melting point, while the area under the peak corresponds to the enthalpy of fusion. The sharpness of the peak is an indicator of sample purity. In some small molecule hydrochlorides, melting can be immediately followed by decomposition, which may appear as a complex endotherm or a combination of an endotherm and an exotherm. researchgate.netrasayanjournal.co.in The presence of multiple endotherms prior to melting could indicate the existence of polymorphic transitions.
Table 3: Representative DSC Data for a Crystalline Small Molecule Hydrochloride
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Melting | ~175 | ~180 | -120 | Sharp endotherm indicating the melting of a crystalline solid. |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material and to quantify volatile components like water or solvents.
The TGA curve for this compound is expected to show a stable baseline until the onset of decomposition. For many amine hydrochlorides, the initial decomposition step involves the loss of hydrogen chloride (HCl) gas. nih.gov This would be observed as a distinct mass loss in the TGA thermogram. The theoretical mass percentage of HCl in the compound (molar mass 36.46 g/mol ) relative to the total molar mass (152.65 g/mol ) is approximately 23.9%. A mass loss close to this value would strongly suggest the initial loss of HCl. Following this step, further heating would lead to the decomposition and volatilization of the remaining organic acetamide (B32628) fragment.
Table 4: Representative TGA Data for a Small Molecule Hydrochloride
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Interpretation |
|---|---|---|---|---|
| Step 1 | 180 - 250 | ~24 | 23.9 | Loss of hydrogen chloride (HCl). |
| Step 2 | 250 - 400 | ~76 | 76.1 | Decomposition and volatilization of the remaining organic moiety. |
Applications of 2 Isopropylamino Acetamide Hydrochloride in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The utility of 2-(Isopropylamino)acetamide (B2363149) hydrochloride as a synthetic intermediate is primarily centered on its bifunctional nature, possessing both a secondary amine and an acetamide (B32628) group. This allows for its incorporation into larger, more complex molecular architectures through various chemical transformations.
Building Block in Multi-Step Organic Transformations
In the realm of multi-step organic synthesis, 2-(Isopropylamino)acetamide hydrochloride can serve as a valuable precursor. Its secondary amine provides a nucleophilic site for reactions such as alkylation, acylation, and arylation, enabling the extension of the molecular chain or the introduction of new functional groups. The acetamide moiety, while generally less reactive, can participate in hydrolysis to reveal a primary amine, offering another point for chemical modification.
The synthesis of various 2-(alkylamino)acetamides has been explored, providing a general framework for the preparation of this class of compounds. These synthetic routes typically involve the reaction of a primary amine with a haloacetamide. While not specifically detailing the subsequent applications of the isopropyl derivative, this foundational work underscores the accessibility of this structural motif for further synthetic elaboration.
One notable, albeit indirect, application lies in the context of pharmaceutical chemistry. An isotopically labeled derivative, 2-(Isopropylamino)-2',6'-acetoxylidide-d7 Hydrochloride, has been identified as an impurity in the synthesis of Lidocaine, a widely used local anesthetic. This highlights the compound's relevance as a potential fragment or intermediate in the synthesis of pharmacologically active molecules.
Precursor for Functional Materials
Investigation as a Ligand in Coordination Chemistry
The nitrogen and oxygen atoms within this compound present potential coordination sites for metal ions, suggesting its possible application as a ligand in coordination chemistry. The formation of metal complexes can lead to novel materials with interesting catalytic, magnetic, or photophysical properties.
While the direct investigation of this compound as a ligand is not extensively documented, the broader class of acetamide-containing ligands has been shown to form stable coordination complexes with various transition metals. For instance, pyrazole-acetamide ligands have been successfully used to synthesize mononuclear coordination complexes with cadmium(II), copper(II), and iron(II). These studies demonstrate the capability of the acetamide group to participate in metal binding, often in a chelating fashion with other nearby donor atoms. By analogy, it is plausible that this compound could act as a bidentate or bridging ligand, although specific research to confirm this is lacking.
Potential in Catalyst Design or Modulation
The design of catalysts often involves the use of organic ligands to modulate the activity and selectivity of a metallic center. The structural features of this compound suggest a potential, yet unrealized, role in this field. The secondary amine and amide carbonyl could interact with a metal center, influencing its electronic environment and, consequently, its catalytic behavior. However, there is currently no specific research demonstrating the application of this compound in the design or modulation of catalysts for any particular chemical transformation.
Incorporation into Polymeric Materials
The incorporation of small molecules into polymeric materials can be used to tailor their physical and chemical properties. This compound, with its reactive amine group, could theoretically be incorporated into polymer chains through reactions with suitable monomers, such as epoxides or acyl chlorides. The presence of the isopropyl and amide groups could influence properties like solubility, thermal stability, and mechanical strength of the resulting polymer. At present, there are no published studies detailing the successful incorporation of this compound into polymeric materials.
Green Chemistry Approaches in the Synthesis and Handling of 2 Isopropylamino Acetamide Hydrochloride
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes for 2-(Isopropylamino)acetamide (B2363149) hydrochloride focuses on minimizing or eliminating the use and generation of hazardous substances. chemistryjournals.net Traditional amide synthesis often involves reagents and solvents that are detrimental to the environment. Green chemistry seeks to replace these with safer alternatives and more efficient reaction conditions.
Water : As a solvent, water is non-toxic, non-flammable, and readily available. Its use in organic synthesis can be challenging due to the low solubility of many organic reactants. However, for the synthesis of a hydrochloride salt like 2-(Isopropylamino)acetamide hydrochloride, water could be an ideal medium, particularly in the final salt formation and purification steps.
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a promising green solvent alternative. nih.gov It is non-toxic, non-flammable, and its solvent properties can be tuned by changing pressure and temperature. After the reaction, the CO₂ can be easily removed and recycled by returning it to a gaseous state, simplifying product isolation and eliminating solvent waste.
Ionic Liquids (ILs) : Ionic liquids are salts with low melting points that are often referred to as "designer solvents." researchgate.net They have negligible vapor pressure, which reduces air pollution and exposure risks. researchgate.net Their properties can be tailored by modifying the cation and anion, potentially leading to enhanced reaction rates and selectivity in the synthesis of this compound. researchgate.netresearchgate.net
Table 1: Comparison of Conventional and Green Solvents for Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane (B109758), DMF | High solubility for organic compounds, well-established processes. | Toxic, volatile, often derived from petrochemicals, contribute to pollution. researchgate.net |
| Green Solvents | Water, Supercritical CO₂, Ionic Liquids | Low toxicity, reduced environmental impact, potential for recycling. researchgate.netnih.gov | Lower solubility for some reactants, may require higher pressure (scCO₂), potential toxicity and high cost of some ILs. nih.gov |
An ideal green reaction would proceed without any solvent. nih.gov Solvent-free, or neat, reactions reduce waste, cost, and the energy required for solvent removal. For the synthesis of this compound, a potential route involves the direct reaction of isopropylamine (B41738) with a suitable acylating agent, such as 2-chloroacetamide (B119443), under solvent-free conditions, possibly with thermal or microwave activation. Mechanochemistry, where mechanical force is used to induce a reaction, is another solvent-free technique that could be explored.
Atom Economy and Process Mass Intensity (PMI) Analysis of Synthetic Protocols
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom Economy and Process Mass Intensity (PMI) are two of the most widely used metrics. rsc.org
Atom Economy (AE) : This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For a hypothetical synthesis of the free base, 2-(Isopropylamino)acetamide, from 2-chloroacetamide and isopropylamine: C₂H₄ClNO + C₃H₉N → C₅H₁₂N₂O + HCl The atom economy for the desired amide product would be calculated based on the molecular weights of the reactants and the product. A higher atom economy indicates a more efficient reaction with less waste generated as byproducts. acs.org
Process Mass Intensity (PMI) : PMI provides a more holistic view of the process efficiency by considering all materials used, including reactants, solvents, reagents, and process water, relative to the mass of the final product. acsgcipr.orgacs.org PMI = Total Mass Input (kg) / Mass of Product (kg)
The pharmaceutical industry typically has very high PMIs, often ranging from 25 to over 100, meaning that for every kilogram of product, 25 to 100 kilograms of waste are generated. gcande.org A key goal in green process development is to reduce the PMI. Analyzing the PMI for the synthesis of this compound would involve quantifying every input, with solvents used in reaction and purification often being the largest contributors. acsgcipr.orgacs.org
Table 2: Hypothetical PMI Contribution Analysis for a Synthetic Step
| Material Input | Mass (kg) | Function | % Contribution to PMI |
|---|---|---|---|
| Starting Material A | 10.0 | Reactant | 5.8% |
| Starting Material B | 7.5 | Reactant | 4.4% |
| Toluene | 120.0 | Solvent | 69.8% |
| Catalyst | 0.5 | Catalyst | 0.3% |
| Water (for workup) | 30.0 | Process Aid | 17.4% |
| Total Input | 172.0 | 100% | |
| Product Output | 12.0 |
| Calculated PMI | 14.3 | | |
This table is illustrative and does not represent actual process data.
Reduction of Hazardous Waste Generation
Waste prevention is a cornerstone of green chemistry. chemistryjournals.net Strategies to reduce hazardous waste in the synthesis of this compound include:
Catalysis : Using catalytic reagents instead of stoichiometric ones can dramatically reduce waste. For instance, developing a catalytic amidation process would be greener than using traditional coupling agents that are consumed in the reaction and generate significant byproduct waste.
Solvent Recycling : Implementing procedures to recover and reuse solvents can significantly lower the PMI and reduce waste. neptjournal.com
Waste Treatment : When waste generation is unavoidable, it should be treated to minimize its environmental impact. epa.gov This could involve neutralizing acidic or basic waste streams or using bioremediation for organic waste. Programs that redistribute unused chemicals can also prevent them from becoming waste. uky.edu
Exploration of Renewable Feedstocks for Synthesis
Transitioning from petroleum-based feedstocks to renewable, bio-based resources is a long-term goal for sustainable chemical manufacturing. acs.orggreenchemistry-toolkit.org The synthesis of this compound can be analyzed for its potential to incorporate renewable feedstocks. The molecule can be retrosynthetically disconnected into two key precursors: isopropylamine and an amino-acetamide unit.
Isopropylamine : This precursor is commonly produced from acetone (B3395972) and ammonia. Acetone can be produced from biomass through the Acetone-Butanol-Ethanol (ABE) fermentation process, providing a potential renewable route.
Acetamide (B32628) Unit : The C2 backbone of the acetamide portion could potentially be derived from bio-ethanol, which can be produced from the fermentation of sugars from sources like corn or sugarcane. researchgate.net Bio-ethanol can be oxidized to acetaldehyde (B116499) and then to acetic acid, a key building block for acetamide derivatives.
The development of biorefineries that convert biomass into a range of chemical building blocks is crucial for making this transition economically viable. While the direct synthesis of this compound from renewable feedstocks is not yet established, the pathways from biomass to its precursors are subjects of ongoing research and development. nrel.gov
Advanced Analytical Method Development and Validation for 2 Isopropylamino Acetamide Hydrochloride
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental in pharmaceutical analysis for separating and quantifying components within a mixture. For 2-(Isopropylamino)acetamide (B2363149) hydrochloride, a polar and water-soluble compound, specific chromatographic approaches are necessary to achieve adequate retention and resolution from potential impurities. merckmillipore.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and identifying impurities in non-volatile compounds. researchgate.netresearchgate.net The development of a robust HPLC method for 2-(Isopropylamino)acetamide hydrochloride requires careful selection of the stationary phase, mobile phase, and detection parameters to overcome the challenges associated with analyzing polar compounds. merckmillipore.comasianjpr.com
Given the hydrophilic nature of this compound, traditional reversed-phase (RP) columns like C18 may provide insufficient retention. Therefore, alternative stationary phases are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. merckmillipore.com An embedded polar group C18 column or an amide-based column could also enhance retention and selectivity.
Method development would involve a systematic approach, starting with column screening to find the optimal stationary phase. chromatographyonline.com Subsequently, the mobile phase composition, including the type and concentration of organic modifier (typically acetonitrile (B52724) in HILIC), aqueous component, and buffer type and pH, would be optimized to achieve the best separation of the main component from its potential impurities. asianjpr.comchromatographyonline.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | HILIC (e.g., ZIC®-HILIC) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium (B1175870) Formate, pH 3.5 |
| Gradient | 95% A to 60% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. researchgate.net
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is the preferred method for the analysis of volatile impurities, such as residual solvents from the synthesis process. researchgate.net For a hydrochloride salt like this compound, which is non-volatile, headspace GC is the technique of choice. This involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. ijpsonline.com
The development of a GC method would focus on selecting an appropriate column, typically a polar capillary column, and optimizing the oven temperature program to separate all potential volatile impurities. researchgate.netijpsonline.com
Illustrative Headspace GC Method Parameters:
| Parameter | Condition |
| Column | DB-624 (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | 40 °C (10 min), then 10 °C/min to 240 °C |
| Headspace Vial Temp | 100 °C |
| Headspace Incubation Time | 20 min |
This method would be validated for its ability to accurately and precisely quantify known and potential volatile impurities and residual solvents.
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged and polar molecules. nih.govnih.gov Given that this compound is a salt, it is well-suited for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.govyoutube.com
Capillary Zone Electrophoresis (CZE) is the most common mode of CE and would be a suitable starting point for method development. nih.gov Key parameters for optimization include the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. nih.govnih.gov The BGE's pH is critical as it influences the charge of the analyte and the electroosmotic flow.
Illustrative CZE Method Parameters:
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d. |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
CE methods can provide orthogonal selectivity to HPLC, making them valuable for impurity profiling and confirming the purity of the main compound. medwinpublishers.com
Quantitative Analytical Techniques
Accurate quantification of the active substance is a critical aspect of quality control. Spectrophotometric and titrimetric methods offer straightforward and reliable approaches for the assay determination of this compound.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a simple and rapid technique for quantitative analysis. However, this compound lacks a strong chromophore, which would result in low molar absorptivity in the UV region, making direct quantification challenging. rjptonline.org
To overcome this, a derivatization approach can be employed. This involves reacting the primary or secondary amine functionality of the molecule with a reagent to produce a colored product that can be measured in the visible region. rjptonline.org For instance, reaction with a reagent like 1,2-naphthoquinone-4-sulphonate can yield a product with a maximum absorption wavelength suitable for quantification. rjptonline.org
The method would involve developing a calibration curve by measuring the absorbance of a series of standard solutions of the derivatized compound.
Illustrative Spectrophotometric Method Validation Data:
| Parameter | Result |
| Wavelength (λmax) | 435 nm (hypothetical) |
| Linearity Range | 2-20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Titrimetric Analysis for Assay Determination
Titrimetric analysis is a classic and highly precise method for assay determination. For the hydrochloride salt of an amine, a non-aqueous acid-base titration is the most appropriate method. gfschemicals.commetrohm.comgla.ac.in The analysis is typically carried out in a non-aqueous solvent, such as glacial acetic acid, which allows the amine salt to exhibit basic properties. gfschemicals.commetrohm.com
The sample is dissolved in glacial acetic acid, and mercuric acetate (B1210297) may be added to replace the chloride ion with the acetate ion, which can then be titrated as a base. gfschemicals.com The titration is performed with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid. metrohm.com The endpoint can be determined potentiometrically or by using a visual indicator like crystal violet. gfschemicals.com
Illustrative Titration Reaction and Conditions:
Solvent: Glacial Acetic Acid
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid
Endpoint Detection: Potentiometric or Crystal Violet Indicator
This absolute method provides a direct measure of the purity of the substance and is often used as a reference method. gfschemicals.com
Mass Spectrometry for Structural Confirmation and Impurity Identification
Mass spectrometry (MS) serves as a cornerstone in the analytical toolkit for the structural elucidation and purity assessment of pharmaceutical compounds. For this compound, mass spectrometric techniques are indispensable for confirming its molecular structure and identifying potential process-related impurities and degradation products. The high sensitivity and specificity of MS allow for the detection and characterization of analytes at very low concentrations.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise determination of the mass-to-charge ratio (m/z) of ions, which in turn enables the unambiguous determination of the elemental composition of a compound. researchgate.net This capability is crucial for the definitive structural confirmation of this compound and for distinguishing it from isobaric impurities that may have the same nominal mass but different elemental formulas. frontagelab.com
The principle of HRMS lies in its ability to measure masses with high accuracy, typically within a few parts per million (ppm). ucdavis.edu This level of precision allows for the calculation of a unique elemental formula from the measured mass. uci.eduresearchgate.net For this compound, HRMS would be employed to confirm the expected elemental composition of its protonated molecule, [M+H]⁺.
Detailed Research Findings:
In a typical HRMS analysis, a sample of this compound would be introduced into the mass spectrometer, often coupled with a liquid chromatography (LC) system for prior separation from any matrix components. Electrospray ionization (ESI) is a common and suitable soft ionization technique for this polar molecule, which would generate the protonated molecular ion [C₅H₁₃N₂O]⁺ in the gas phase. The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, would then measure the m/z of this ion with high precision. researchgate.net
The theoretical monoisotopic mass of the protonated form of 2-(Isopropylamino)acetamide is calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, and ¹⁶O). The experimentally measured accurate mass should align closely with this theoretical value, typically with a mass error of less than 5 ppm, providing strong evidence for the correct elemental composition. frontagelab.comresearchgate.net Any significant deviation could indicate the presence of an unexpected impurity or a misidentification of the compound.
Interactive Data Table: HRMS Data for [M+H]⁺ of 2-(Isopropylamino)acetamide
| Parameter | Value |
| Molecular Formula | C₅H₁₂N₂O |
| Protonated Species | [C₅H₁₃N₂O]⁺ |
| Theoretical Monoisotopic Mass (m/z) | 117.1028 |
| Expected Mass Accuracy (ppm) | < 5 |
| Potential Elemental Compositions within 5 ppm | C₅H₁₃N₂O |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.org This method provides valuable structural information by revealing the connectivity of atoms within the molecule. For this compound, MS/MS is instrumental in confirming the identity of the compound and in the structural elucidation of unknown impurities. youtube.comnih.gov
The MS/MS process involves the selection of a precursor ion (in this case, the protonated molecule of 2-(Isopropylamino)acetamide, m/z 117.1028) in the first stage of mass analysis. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, stable fragment ions (product ions). The second stage of mass analysis then separates and detects these product ions, generating a fragmentation spectrum. youtube.com
Detailed Research Findings:
The fragmentation of the protonated 2-(Isopropylamino)acetamide molecule is expected to occur at the most labile bonds. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Based on the structure, several key fragmentation pathways can be proposed:
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides is the neutral loss of ammonia, which would result in a characteristic fragment ion.
Cleavage of the C-C bond alpha to the carbonyl group: This would lead to the formation of an acylium ion.
Cleavage of the C-N bond of the isopropylamino group: This fragmentation would result in the formation of an ion corresponding to the loss of the isopropylamine (B41738) moiety.
Loss of the Isopropyl Group: Fragmentation could also involve the loss of the isopropyl radical from the N-isopropyl group.
By analyzing the m/z values of the product ions, a fragmentation pathway can be constructed, which serves as strong evidence for the proposed structure of this compound.
Interactive Data Table: Proposed MS/MS Fragmentation of [C₅H₁₃N₂O]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |
| 117.1028 | [C₅H₁₀NO]⁺ | NH₃ | 100.0762 |
| 117.1028 | [C₂H₄NO]⁺ | C₃H₉N | 58.0293 |
| 117.1028 | [C₃H₈N]⁺ | C₂H₅NO | 58.0657 |
| 58.0657 | [C₂H₅]⁺ | CH₃N | 29.0391 |
Development of Online and In-line Analytical Monitoring Techniques for Synthesis
The development of online and in-line analytical monitoring techniques, often referred to as Process Analytical Technology (PAT), is crucial for ensuring the efficiency, consistency, and safety of chemical manufacturing processes. nih.gov For the synthesis of this compound, implementing PAT can provide real-time insights into the reaction progress, enabling better control over critical process parameters and ensuring the desired product quality. nih.gov
Online and in-line monitoring involves the use of analytical instruments directly within or in close proximity to the reaction vessel, providing continuous or frequent data on the chemical composition of the reaction mixture. This is in contrast to traditional offline analysis, which involves taking samples for laboratory testing, leading to delays in obtaining results.
Detailed Research Findings:
The synthesis of this compound likely involves the reaction of a suitable activated carboxylic acid derivative with isopropylamine, or a similar amide bond formation reaction. researchgate.netnih.govnih.gov Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are well-suited for in-line monitoring of such reactions. These techniques can provide real-time information on the concentration of reactants, intermediates, and the final product by monitoring their characteristic vibrational bands.
For instance, an in-line FTIR probe immersed in the reaction mixture could monitor the disappearance of the characteristic carbonyl stretching band of the starting carboxylic acid derivative and the appearance of the amide I and amide II bands of the 2-(Isopropylamino)acetamide product. Similarly, Raman spectroscopy could be used to track changes in the vibrational modes of the reactants and products throughout the synthesis.
The data obtained from these in-line techniques can be used to:
Determine the reaction kinetics and endpoint.
Monitor the formation of any by-products or impurities in real-time.
Ensure batch-to-batch consistency.
Optimize reaction conditions such as temperature, pressure, and catalyst loading for improved yield and purity.
Interactive Data Table: Conceptual In-line Monitoring of this compound Synthesis
| Time (minutes) | Reactant A Peak Area (a.u.) | Product Peak Area (a.u.) | Reaction Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 75 |
| 40 | 0.05 | 0.95 | 95 |
| 50 | <0.01 | 0.99 | >99 |
Future Research Directions and Unexplored Avenues for 2 Isopropylamino Acetamide Hydrochloride
Computational-Experimental Synergies in Compound Design
The future design of derivatives and analogues of 2-(isopropylamino)acetamide (B2363149) hydrochloride can be significantly accelerated through the integration of computational and experimental techniques. nih.gov This synergistic approach allows for the rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a primary computational tool for this purpose. By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of compounds and their biological activity. creative-biolabs.com For acetamide-based compounds, 2D and 3D-QSAR studies have successfully identified key molecular descriptors—such as steric, hydrophobic, and electrostatic fields—that correlate with biological activity. nih.govsemanticscholar.org Future research on 2-(isopropylamino)acetamide hydrochloride could involve synthesizing a library of derivatives and using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build predictive QSAR models. nih.govkg.ac.rs These models would guide the synthesis of new analogues with potentially enhanced activity. nih.gov
Molecular docking is another powerful in silico tool that can elucidate the binding interactions between this compound derivatives and their biological targets. researchgate.netfrontiersin.org Even if the specific target is unknown, docking studies can be performed on potential protein families to generate hypotheses about its mechanism of action. For instance, docking studies on other acetamide (B32628) derivatives have identified key amino acid residues and interaction types (e.g., hydrogen bonding, hydrophobic interactions) that are crucial for binding. researchgate.netmdpi.com By simulating the binding of novel, computationally designed this compound analogues, researchers can prioritize the synthesis of compounds with the most promising interaction profiles, thereby streamlining the discovery process. mdpi.com
The synergy is achieved through an iterative cycle: computational models predict promising candidates, which are then synthesized and experimentally tested. nih.gov The experimental results are then fed back into the computational models to refine their predictive power. This iterative feedback loop between in silico prediction and real-world validation is a cornerstone of modern drug design and holds immense potential for exploring the chemical space around this compound.
Table 1: Potential Computational-Experimental Workflow for Derivative Design
| Step | Technique | Objective |
| 1 | Computational Design | Generate a virtual library of this compound derivatives. |
| 2 | QSAR Modeling | Predict the biological activity of the virtual library based on structural descriptors. nih.govnih.gov |
| 3 | Molecular Docking | Simulate the binding of high-scoring QSAR candidates to a hypothesized biological target to understand interactions. researchgate.net |
| 4 | Prioritization | Select a small subset of the most promising candidates for chemical synthesis based on both QSAR and docking results. |
| 5 | Experimental Synthesis | Synthesize the prioritized compounds in the laboratory. |
| 6 | Biological Testing | Experimentally evaluate the biological activity of the newly synthesized compounds. |
| 7 | Iterative Refinement | Use the new experimental data to improve the accuracy of the QSAR and molecular docking models for the next design cycle. nih.gov |
Advanced Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of this compound in solution is crucial for elucidating its mechanism of action and interaction with biological systems. Advanced spectroscopic techniques offer the ability to probe molecular motions, conformational changes, and intermolecular interactions on extremely short timescales. numberanalytics.com
Terahertz (THz) spectroscopy, which probes low-frequency molecular vibrations, is particularly sensitive to intermolecular interactions like hydrogen bonding. acs.orgacs.org This technique can be used to study the hydration dynamics of this compound and characterize its interactions with surrounding solvent molecules. nih.gov As hydrogen bonding is a key feature of amide structures, THz spectroscopy could reveal unique "fingerprint" spectra related to the collective vibrational modes of the compound and its solvated complexes, offering insights into its structural and functional properties. nih.govfrontiersin.org
Femtosecond infrared spectroscopy provides the temporal resolution needed to monitor ultrafast dynamic processes, such as the formation and breaking of hydrogen bonds, which occur on the femtosecond to picosecond timescale. mdpi.com By applying techniques like 2D-IR spectroscopy, researchers can study the vibrational coupling and energy transfer within the amide group of this compound. acs.org Such studies have been used on other amides to reveal that vibrational relaxation is dominated by intramolecular energy redistribution, an intrinsic property of the peptide group. acs.org This could provide a detailed picture of how the molecule's structure fluctuates and reorganizes in response to its environment. researchgate.net The selective enhancement of amide signals in techniques like UV Resonance Raman (UVRR) spectroscopy is known to be mediated by hydrogen bonding, which could be exploited to probe specific interactions of the compound in aqueous solution. nih.govacs.org
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Timescale | Information Gained | Potential Application for this compound |
| Terahertz (THz) Spectroscopy | Picosecond to Nanosecond | Low-frequency vibrations, intermolecular hydrogen bonds, hydration dynamics. acs.orgnih.gov | Characterizing the solvation shell and identifying unique intermolecular vibrational fingerprints. nih.gov |
| Femtosecond IR Spectroscopy | Femtosecond to Picosecond | Ultrafast vibrational relaxation, energy transfer, hydrogen bond dynamics. mdpi.comacs.org | Monitoring the real-time dynamics of hydrogen bond formation/dissociation with solvent or target molecules. |
| Dynamic NMR Spectroscopy | Microsecond to Second | Conformational changes, rotational barriers, chemical exchange processes. uou.ac.in | Determining the rotational barriers around the amide bond and characterizing conformational isomers in solution. |
Exploration of Novel Reaction Environments
The synthesis of this compound and its derivatives can be significantly improved by exploring novel reaction environments that offer advantages in terms of efficiency, selectivity, and sustainability over traditional solution-phase chemistry.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, presents a compelling solvent-free alternative for amide synthesis. researchgate.net This technique has been successfully applied to the synthesis of various amides, often resulting in shorter reaction times, milder conditions, and reduced waste. acs.orgorganic-chemistry.org Future research could focus on developing a mechanochemical route for the amidation reaction required to produce this compound, potentially eliminating the need for bulk solvents and simplifying purification. nih.govdigitellinc.com
Ionic liquids (ILs), which are salts with low melting points, can serve as both catalysts and recyclable solvents for amide synthesis. acs.orgacs.org Their unique properties, such as high thermal stability and tunable solubility, can enhance reaction rates and facilitate product separation. capes.gov.br Brønsted acidic ionic liquids, for example, have been shown to efficiently catalyze the direct amidation of carboxylic acids and amines. acs.org Investigating the use of specific ionic liquids for the synthesis of this compound could lead to a more sustainable and reusable reaction system. rsc.org
Furthermore, the integration of these novel environments with continuous flow chemistry could enable scalable and automated production. A continuous flow process offers precise control over reaction parameters, improved safety, and higher throughput compared to batch processing. Combining flow chemistry with mechanochemical or ionic liquid-based methods could pave the way for a highly efficient and modern manufacturing process for this compound.
Table 3: Comparison of Novel Synthesis Environments
| Reaction Environment | Principle | Potential Advantages for Synthesis |
| Mechanochemistry | Mechanical force induces reactions. researchgate.net | Solvent-free, reduced waste, shorter reaction times, milder conditions. organic-chemistry.orgdigitellinc.com |
| Ionic Liquids | Use of molten salts as catalysts/solvents. acs.org | Recyclable, enhanced reaction rates, simplified product separation. capes.gov.br |
| Electrosynthesis | Electric current drives the reaction. | Use of electrons as a traceless reagent, potential for novel reaction pathways. rsc.org |
| Flow Chemistry | Continuous pumping of reagents through a reactor. | High scalability, precise process control, improved safety, and efficiency. |
Sustainable Production and Lifecycle Assessment
A critical direction for future research is the development of sustainable production methods for this compound, guided by the principles of green chemistry. ucl.ac.uk This involves minimizing environmental impact throughout the entire lifecycle of the compound, from raw material sourcing to final disposal.
Biocatalysis offers a highly attractive green alternative to traditional chemical synthesis. univ-antilles.fr The use of enzymes, such as lipases or engineered amide bond synthetases, can facilitate amide bond formation under mild, aqueous conditions with high specificity, thereby reducing the need for harsh reagents and organic solvents. rsc.orgnih.govacs.org Research into identifying or engineering an enzyme capable of catalyzing the specific amidation to form this compound could revolutionize its production. researchgate.netsemanticscholar.org Such enzymatic processes often lead to fewer by-products and a significantly improved environmental footprint. nih.gov
Table 4: Green Chemistry Approaches for Amide Synthesis
| Approach | Description | Key Benefits |
| Biocatalysis | Using enzymes (e.g., lipases, ligases) to catalyze amide bond formation. rsc.org | Mild reaction conditions (aqueous, room temp), high selectivity, reduced by-products, biodegradable catalysts. nih.govacs.org |
| Catalytic Amidation | Employing catalysts (e.g., boronic acids) for direct amidation, avoiding stoichiometric activators. | High atom economy, reduced waste, elimination of hazardous coupling reagents. ucl.ac.uk |
| Green Solvents | Replacing traditional organic solvents with more environmentally benign alternatives like cyclopentyl methyl ether or ionic liquids. acs.orgnih.gov | Reduced environmental impact, improved safety, potential for recycling. |
| Lifecycle Assessment (LCA) | A holistic analysis of the environmental impact of a product's entire lifecycle. | Provides quantitative data to guide the selection of the most sustainable production route. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
